molecular formula C19H22FN3OS B11407885 8-(4-fluorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-fluorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11407885
M. Wt: 359.5 g/mol
InChI Key: GTWADJMHSZYFIT-UHFFFAOYSA-N
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Description

8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, alkyl halides, and thiadiazine precursors. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: Often under reflux conditions with solvents like ethanol or toluene.

    Purification: Techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Optimization of reaction conditions: To maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, toluene, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Polymer Science: Applications in the synthesis of new polymers with desired properties.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazines: Other compounds in this class with similar structures.

    Fluorophenyl derivatives: Compounds with the fluorophenyl group that exhibit similar biological activities.

Uniqueness

    Structural Features: The unique combination of functional groups in 8-(4-FLUOROPHENYL)-3-(3-METHYLBUTYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE may confer distinct properties.

    Biological Activity: Differences in biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H22FN3OS

Molecular Weight

359.5 g/mol

IUPAC Name

8-(4-fluorophenyl)-3-(3-methylbutyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H22FN3OS/c1-13(2)7-8-22-11-23-18(24)9-16(14-3-5-15(20)6-4-14)17(10-21)19(23)25-12-22/h3-6,13,16H,7-9,11-12H2,1-2H3

InChI Key

GTWADJMHSZYFIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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